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molecular formula C8H6BrClO B1590970 1-(4-Bromo-2-chlorophenyl)ethanone CAS No. 252561-81-2

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No. B1590970
M. Wt: 233.49 g/mol
InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608095B2

Procedure details

To a stirred solution of methylmagnesium iodide (0.82 M solution in diethylether; 113 ml, 92.4 mmol) was added a solution of 4-bromo-2-chlorobenzonitrile (10 g, 46.2 mmol) in diethylether (92 ml) dropwise, and the mixture was heated at reflux temperature for 16 hours. The mixture was cooled down to room temperature, added concentrated hydrochloric acid (50 ml), and the mixture was stirred for 5 hours. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:10) to give title compound (7.77 g, 72% yield).
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C[Mg]I.[Br:4][C:5]1[CH:12]=[CH:11][C:8](C#N)=[C:7]([Cl:13])[CH:6]=1.Cl.C([O:17][CH2:18][CH3:19])C>>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([C:18](=[O:17])[CH3:19])=[C:7]([Cl:13])[CH:6]=1

Inputs

Step One
Name
Quantity
113 mL
Type
reactant
Smiles
C[Mg]I
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with diethylether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:10)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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